molecular formula C13H11N3O4 B11062309 3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11062309
M. Wt: 273.24 g/mol
InChI Key: RXPJVBZQOVGXRU-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of 5-bromo-benzo[1,3]dioxole with various reagents under specific conditions. For example, a Pd-catalyzed C-N cross-coupling reaction can be used to introduce the cyclopropyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies have shown that it can cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the cyclopropyl group and the oxadiazole ring, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11N3O4/c17-12(14-8-2-3-8)13-15-11(16-20-13)7-1-4-9-10(5-7)19-6-18-9/h1,4-5,8H,2-3,6H2,(H,14,17)

InChI Key

RXPJVBZQOVGXRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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